molecular formula C10H11ClFN B12286147 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine

1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine

Cat. No.: B12286147
M. Wt: 199.65 g/mol
InChI Key: ILFRBXMESKOZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H11ClFN. It is characterized by a cyclobutane ring substituted with a 4-chloro-2-fluorophenyl group and an amine group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine typically involves the following steps :

    Reaction of 4-chloro-2-fluorobenzoic acid with allylamine: This reaction forms a chlorofluorophenyl cyclobutane carboxylate.

    Hydrolysis with hydrochloric acid: The chlorofluorophenyl cyclobutane carboxylate is then hydrolyzed to yield this compound hydrochloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and specificity, making it a valuable compound in drug design and development. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine can be compared with similar compounds such as :

    1-(4-Bromo-2-fluorophenyl)cyclobutan-1-amine: Similar structure but with a bromo substituent instead of chloro.

    1-(4-Chloro-2-fluorophenyl)cyclopropan-1-amine: Similar structure but with a cyclopropane ring instead of cyclobutane.

    1-(4-Chloro-2-fluorophenyl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of cyclobutane.

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in ring size and substituents.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

ILFRBXMESKOZAS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)Cl)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.